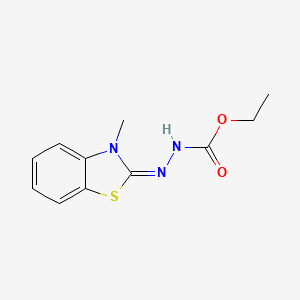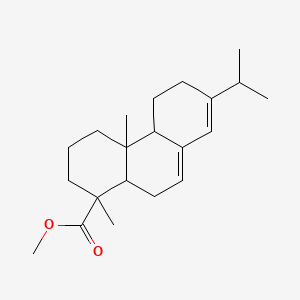
(9,10-Dihydroanthracen-9-yl)triphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,10-Dihydroanthracen-9-yl)triphénylsilane est un composé chimique de formule moléculaire C32H26Si et de masse molaire 438,65 g/mol . Il est connu pour sa structure unique, qui comprend un groupe dihydroanthracène lié à un groupe triphénylsilane. Ce composé est souvent utilisé dans la recherche de découverte précoce en raison de ses propriétés chimiques rares et uniques .
Méthodes De Préparation
La synthèse du (9,10-Dihydroanthracen-9-yl)triphénylsilane implique généralement la réaction du 9,10-dihydroanthracène avec du triphénylsilane dans des conditions spécifiques. Les voies de synthèse exactes et les conditions réactionnelles peuvent varier, mais elles impliquent généralement l'utilisation d'un catalyseur pour faciliter la réaction
Analyse Des Réactions Chimiques
(9,10-Dihydroanthracen-9-yl)triphénylsilane peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants pour la réduction comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants pour la substitution comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, l'hydroxyde, le cyanure).
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
(9,10-Dihydroanthracen-9-yl)triphénylsilane a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.
Biologie : Il peut être utilisé dans des études impliquant l'interaction de composés organiques avec des systèmes biologiques.
Industrie : Applications industrielles limitées en raison de son utilisation principale en recherche.
Mécanisme d'action
Le mécanisme par lequel (9,10-Dihydroanthracen-9-yl)triphénylsilane exerce ses effets n'est pas bien documenté. Il est supposé interagir avec diverses cibles moléculaires et voies, en fonction de l'application et des conditions spécifiques. Des recherches supplémentaires sont nécessaires pour comprendre pleinement son mécanisme d'action.
Mécanisme D'action
The mechanism by which (9,10-Dihydroanthracen-9-yl)triphenylsilane exerts its effects is not well-documented. it is believed to interact with various molecular targets and pathways, depending on the specific application and conditions. Further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
(9,10-Dihydroanthracen-9-yl)triphénylsilane peut être comparé à d'autres composés similaires, tels que :
Anthracène : Un hydrocarbure aromatique polycyclique à trois cycles benzéniques fusionnés.
Triphénylsilane : Un composé avec trois groupes phényles liés à un atome de silicium.
9,10-Dihydroanthracène : Une forme réduite de l'anthracène avec deux atomes d'hydrogène supplémentaires.
Propriétés
Formule moléculaire |
C32H26Si |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
9,10-dihydroanthracen-9-yl(triphenyl)silane |
InChI |
InChI=1S/C32H26Si/c1-4-16-27(17-5-1)33(28-18-6-2-7-19-28,29-20-8-3-9-21-29)32-30-22-12-10-14-25(30)24-26-15-11-13-23-31(26)32/h1-23,32H,24H2 |
Clé InChI |
FLZXTOAFXBGASB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C31)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




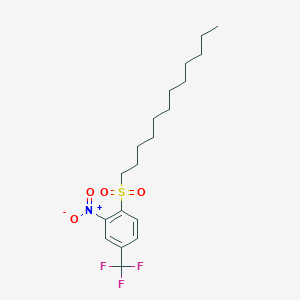
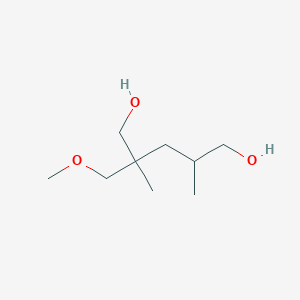

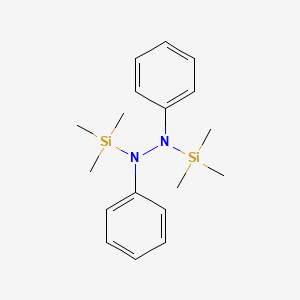


![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)

